molecular formula C15H15ClN2 B15338595 N-[(E,2E)-3-anilino-2-propenylidene]benzenaminium chloride

N-[(E,2E)-3-anilino-2-propenylidene]benzenaminium chloride

Cat. No.: B15338595
M. Wt: 258.74 g/mol
InChI Key: PBKBURVPAHHUIK-AVUWLFEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malonaldehyde Dianilide Hydrochloride, also known as N-(3-phenylamino-2-propenylidene)aniline hydrochloride, is a chemical compound with the molecular formula C15H15ClN2. It is a derivative of malondialdehyde, a highly reactive compound that is a marker for oxidative stress. Malonaldehyde Dianilide Hydrochloride is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Malonaldehyde Dianilide Hydrochloride can be synthesized through the reaction of malondialdehyde with aniline in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of Malonaldehyde Dianilide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Malonaldehyde Dianilide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

Malonaldehyde Dianilide Hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: It serves as a marker for oxidative stress and is used in studies related to lipid peroxidation and cellular damage.

    Medicine: It is investigated for its potential therapeutic applications in treating diseases associated with oxidative stress.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Malonaldehyde Dianilide Hydrochloride exerts its effects through its reactive aldehyde groups. These groups can form covalent adducts with proteins, nucleic acids, and other biomolecules, leading to the formation of advanced lipoxidation end-products (ALEs). These ALEs are involved in various cellular processes, including signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Malondialdehyde: A simpler form of Malonaldehyde Dianilide Hydrochloride, used as a marker for oxidative stress.

    4-Hydroxynonenal: Another reactive aldehyde formed during lipid peroxidation.

    Glucic Acid: A related compound with similar reactivity.

Uniqueness

Malonaldehyde Dianilide Hydrochloride is unique due to its dianilide structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable adducts with biomolecules makes it particularly useful in research related to oxidative stress and cellular damage .

Properties

Molecular Formula

C15H15ClN2

Molecular Weight

258.74 g/mol

IUPAC Name

[(E)-3-anilinoprop-2-enylidene]-phenylazanium;chloride

InChI

InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?;

InChI Key

PBKBURVPAHHUIK-AVUWLFEKSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C=[NH+]C2=CC=CC=C2.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)NC=CC=[NH+]C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.